2-Formyl-2-methylethyl acetate

Description

Current Landscape of Formylated and Acetylated Organic Compounds in Chemical Science

Formylated and acetylated organic compounds are integral to a vast array of chemical transformations and are precursors to many complex molecules. libretexts.org Formylation, the process of adding a formyl group (-CHO), and acetylation, the addition of an acetyl group (-COCH3), are fundamental reactions in organic synthesis. researchgate.netwikipedia.org These functional groups are present in numerous natural products and are key intermediates in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netuomustansiriyah.edu.iq The presence of both functionalities in a single molecule creates a platform for diverse chemical manipulations, allowing for sequential or selective reactions. Current research often focuses on developing novel and efficient methods for the introduction of these groups, as well as exploring their reactivity in complex molecular architectures. semanticscholar.orgrsc.org The dual functionality can lead to intricate intramolecular reactions and provides a basis for creating diverse molecular scaffolds.

Academic Significance of Investigations into Formyl and Acetyl Esters

The academic importance of studying esters containing a formyl group, known as formyl esters, lies in their utility as versatile building blocks in organic synthesis. wikipedia.org These compounds are bifunctional, meaning they possess two reactive sites that can be manipulated to build more complex molecules. The formyl group can undergo a wide range of reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions, while the ester group can be hydrolyzed or transesterified. tandfonline.com This dual reactivity makes them valuable intermediates for the synthesis of a variety of organic compounds. rsc.org Investigations into their conformational preferences and the electronic interplay between the formyl and acetyl groups provide fundamental insights into chemical reactivity and structure-property relationships. rsc.org

Foundational Research Areas for 2-Formyl-2-methylethyl Acetate (B1210297) Studies

While specific research dedicated solely to 2-Formyl-2-methylethyl acetate is not extensively documented in publicly available literature, foundational research areas for its study can be inferred from its structure. Key areas would include the development of efficient synthetic routes, characterization of its physical and chemical properties, and exploration of its reactivity. For example, hydroformylation of allyl acetate could be a potential synthetic pathway. chemsrc.com Investigations would likely focus on the selective reaction of either the aldehyde or the ester functionality. The compound could serve as a model system for studying the influence of an adjacent acetylated methyl group on the reactivity of a formyl group.

Chemical Properties of this compound

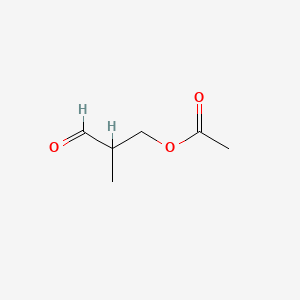

The chemical properties of this compound, also known by its synonym 3-acetoxy-2-methylpropionaldehyde, are determined by its molecular structure, which includes both an aldehyde and an ester functional group. nih.gov

Molecular Structure and Formula

The molecular formula for this compound is C6H10O3. nih.gov Its structure consists of a three-carbon propane (B168953) backbone. At the first carbon (C1), there is a formyl group (an aldehyde). At the second carbon (C2), a methyl group is attached. The third carbon (C3) is attached to an oxygen atom, which is part of an acetate group. The IUPAC name for this compound is (2-methyl-3-oxopropyl) acetate. nih.gov

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are available in public databases like PubChem. nih.gov These properties provide valuable information for its handling, purification, and potential applications.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 130.14 g/mol | PubChem |

| XLogP3 | 0.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 130.062994177 Da | PubChem |

| Topological Polar Surface Area | 43.4 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

This data is computationally generated and provided by PubChem. nih.gov

Synthesis and Manufacturing

While specific industrial-scale manufacturing processes for this compound are not widely published, its synthesis can be approached through established organic chemistry reactions.

Synthetic Routes

One potential synthetic route to this compound is through the hydroformylation of allyl acetate. chemsrc.com This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of allyl acetate, typically using a catalyst. Carbon monoxide is a key reagent in this process. chemsrc.com

Another general approach to synthesizing similar formylated esters involves the reaction of an appropriate alcohol with a formylating agent. prepchem.com For instance, the synthesis of 2-formyl-3-(6-methyl-3-pyridyl)-propionic acid ethyl ester is achieved by reacting 3-(6-methyl-3-pyridyl)-propionic acid ethyl ester with formic acid ethyl ester in the presence of a strong base like sodium hydride. prepchem.com A similar strategy could potentially be adapted for the synthesis of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

54209-61-9 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(2-methyl-3-oxopropyl) acetate |

InChI |

InChI=1S/C6H10O3/c1-5(3-7)4-9-6(2)8/h3,5H,4H2,1-2H3 |

InChI Key |

NXAWYWHMPNQUJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)C)C=O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetic Thermodynamic Profiles

Mechanistic Pathways Governing Formyl Ester Formation and Transformation

The transformation of 2-Formyl-2-methylethyl acetate (B1210297) is dictated by the inherent reactivity of its aldehyde and ester functional groups. These transformations can be categorized into nucleophilic reactions, molecular rearrangements, and decomposition processes.

The primary site of reactivity on 2-Formyl-2-methylethyl acetate is the electrophilic carbon of the formyl group. This carbonyl carbon is sp² hybridized and trigonal planar, making it susceptible to attack by nucleophiles. libretexts.org The general mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgacs.org This intermediate is then typically protonated in a subsequent step to yield an alcohol. libretexts.org

Aldehydes are generally more reactive towards nucleophiles than ketones due to both electronic and steric factors. youtube.com The single alkyl substituent on the aldehyde carbon in this compound offers less steric hindrance compared to a ketone and is less effective at stabilizing the partial positive charge on the carbonyl carbon. youtube.com The rate of nucleophilic addition is significantly influenced by the strength of the nucleophile. Strong nucleophiles, such as Grignard reagents or hydride donors, can directly attack the carbonyl group in an irreversible manner. masterorganicchemistry.com Weaker nucleophiles often require acid catalysis to enhance the electrophilicity of the carbonyl carbon by protonating the carbonyl oxygen. youtube.com

The ester group, while generally less reactive than the aldehyde, can also undergo nucleophilic acyl substitution. This reaction also proceeds through a tetrahedral intermediate. However, unlike the addition to an aldehyde, this intermediate can reform the carbonyl double bond by eliminating the ethoxy group as a leaving group. nih.gov

As a β-dicarbonyl compound, this compound has the potential to undergo keto-enol tautomerization. This process involves the interconversion between the keto form (the aldehyde) and its corresponding enol isomer. This equilibrium is a fundamental characteristic of carbonyl compounds. acs.org Studies on related β-dicarbonyl compounds, such as ethyl acetoacetate, have shown that the position of this equilibrium is highly dependent on the solvent and temperature. nih.gov

Furthermore, under specific conditions, particularly with acid or base catalysis, molecular rearrangements can occur. For instance, acid-catalyzed rearrangement of a related homoallylic alcohol has been shown to proceed via a 1,4-hydride shift to yield a saturated ketone. acs.org While not directly observed for this compound, the potential for such intramolecular hydride or alkyl shifts exists, leading to various isomeric structures. Isomerization of glycidic esters to α-hydroxy-β,γ-unsaturated esters has also been documented, highlighting another potential rearrangement pathway for related ester structures. dss.go.th

Hydrolysis: The ester and formyl groups of this compound are susceptible to hydrolysis, a reaction that cleaves bonds through the addition of water.

The hydrolysis of the acetate ester can be catalyzed by either acid or base. nih.gov

Base-catalyzed hydrolysis (saponification): This is typically an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt. nih.gov

Acid-catalyzed hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of the alcohol and regeneration of the acid catalyst. nih.gov This mechanism is essentially the reverse of Fischer esterification. nih.gov

Kinetic studies on the hydrolysis of simple esters like methyl acetate show a dependence on both temperature and the concentration of the acid catalyst. scribd.comdoubtnut.comresearchgate.net

Oxidative Decomposition: The atmospheric degradation of esters is often initiated by reaction with hydroxyl (OH) radicals. acs.org For this compound, H-atom abstraction can occur from multiple sites. Oxidation of the formyl group can lead to the formation of a carboxylic acid. Studies on the oxidation of similar esters, like amyl acetate, suggest that the primary degradation pathway involves H-atom abstraction from the carbon atoms of the alcohol moiety. epo.org This leads to the formation of alkoxy radicals, which can then undergo further reactions such as decomposition or α-ester rearrangement, yielding products like acetic acid and other aldehydes. epo.orgmdpi.com

Kinetic Studies of Formation and Transformation Processes

While specific kinetic data for this compound is not extensively available in the literature, the principles governing its reaction rates can be inferred from studies on analogous compounds.

The rate of reactions involving this compound will be dictated by factors such as temperature, concentration of reactants and catalysts, and the solvent. For nucleophilic additions to the aldehyde, the rate is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

For hydrolysis, the rate constant is a key parameter. For example, the acid-catalyzed hydrolysis of methyl acetate follows first-order kinetics. scribd.com The rate constants are temperature-dependent, as described by the Arrhenius equation. nist.gov

Below is a table showing kinetic data for the hydrolysis of a related ester, methyl acetate, under acidic conditions at different temperatures, illustrating the temperature dependence of the reaction rate.

Rate Constants for the Acid-Catalyzed Hydrolysis of Methyl Acetate

| Temperature (°C) | Rate Constant (k) (min⁻¹) | Reference |

|---|---|---|

| 25 | 0.1118 | scribd.com |

| 35 | 0.1317 | scribd.com |

In complex reaction pathways, such as oxidative decomposition, branching ratios describe the relative importance of different reaction channels. For the atmospheric oxidation of ethyl acetate, the α-ester rearrangement is the dominant pathway at standard conditions. mdpi.com

Catalysis plays a crucial role in controlling the rate and selectivity of reactions involving this compound.

Acid Catalysis: As mentioned, acid catalysis is pivotal in the hydrolysis of the ester group and in promoting nucleophilic additions to the formyl group by weak nucleophiles. youtube.comnih.gov The catalyst functions by increasing the electrophilicity of the carbonyl carbon. youtube.com

Base Catalysis: Strong bases are effective catalysts for the hydrolysis (saponification) of the ester. nih.gov They can also promote condensation reactions involving the enolate of the aldehyde.

Organocatalysis: In recent years, organocatalysts have emerged as powerful tools for various transformations. For instance, N-heterocyclic carbenes (NHCs) have been shown to effectively catalyze the formylation of alcohols using methyl formate (B1220265) as the formylating agent. organic-chemistry.org Such catalysts could potentially be employed in the synthesis or transformation of this compound.

Metal Catalysis: Transition metals are widely used to catalyze reactions of esters. For example, zinc clusters have been used for the transesterification of alcohols with ethyl acetate. organic-chemistry.org Palladium catalysts are employed for the carbonylation of aryl chlorides to produce esters. organic-chemistry.org In the context of the formation of this compound, rhodium-catalyzed processes for the synthesis of β-branched esters from allylic amines have been developed, showcasing the utility of metal catalysts in creating similar structural motifs. osti.gov

The table below summarizes different catalytic systems used for reactions relevant to the functional groups found in this compound.

Catalytic Systems for Reactions of Esters and Formyl Groups

| Reaction Type | Catalyst | Reference |

|---|---|---|

| Transesterification (Acetylation) | Tetranuclear Zinc Cluster | organic-chemistry.org |

| Transformylation | N-Heterocyclic Carbene (NHC) | organic-chemistry.org |

| Ester Hydrolysis | Strong Acid (e.g., HCl) | doubtnut.com |

| Ester Hydrolysis (Saponification) | Strong Base (e.g., NaOH) | nih.gov |

Temperature and Environmental Parameters on Reaction Rates

The rate of chemical reactions is highly sensitive to changes in temperature and other environmental factors such as pressure. The relationship between temperature and reaction rate is generally described by the Arrhenius equation, which indicates that the rate constant increases exponentially with temperature.

In the context of the hydroformylation of isopropenyl acetate to yield this compound, temperature is a critical parameter that influences not only the reaction rate but also the selectivity towards the desired branched aldehyde. mt.comethz.ch An increase in temperature generally accelerates the reaction by providing molecules with sufficient kinetic energy to overcome the activation energy barrier. wikipedia.orgrsc.org However, excessively high temperatures can lead to undesirable side reactions, such as isomerization and hydrogenation of the starting alkene, or hydrogenation of the aldehyde product to an alcohol. ethz.ch

Table 1: Influence of Temperature on Hydroformylation Reactions

| Catalyst System | Substrate | Temperature (°C) | Effect on Reaction Rate | Effect on Selectivity | Reference |

| Cobalt-based | Higher Olefins | 150-170 | Increases rate | Lower temperatures favor linear product | wikipedia.org |

| Rhodium-phosphine | 1-Heptene | 70-120 | Rate increases with temperature | Selectivity may be affected at higher temperatures | researchgate.net |

| Rhodium-TPPTS | 1-Dodecene | 60-100 | Rate increases sharply from 60 to 80°C | Increased formation of byproducts (methylacetals) at 100°C | rsc.org |

| Rhodium-based | Ethylene | Up to 100 | Higher rate with increasing temperature | Catalyst deactivation at temperatures above 100°C | acs.org |

This table presents data for analogous hydroformylation reactions to illustrate general temperature effects.

Thermodynamic Analysis of Chemical Equilibria and Energetics

The thermodynamic profile of a reaction governs its spontaneity, the extent to which it proceeds, and the position of chemical equilibrium. For the formation of this compound, a thermodynamic analysis of the hydroformylation of isopropenyl acetate provides essential insights.

Determination of Reaction Equilibrium Constants and Gibbs Free Energy Changes

The Gibbs free energy change (ΔG) is the primary indicator of a reaction's spontaneity under constant temperature and pressure. A negative ΔG indicates a spontaneous reaction. The equilibrium constant (Keq), which is related to ΔG by the equation ΔG° = -RTln(Keq), quantifies the ratio of products to reactants at equilibrium.

The hydroformylation reaction is generally an exergonic process, meaning it has a negative Gibbs free energy change and is thermodynamically favorable. ethz.ch However, the hydrogenation of the alkene to the corresponding alkane is often even more thermodynamically preferred, which necessitates the use of highly selective catalysts to favor the desired aldehyde product. researchgate.net For the synthesis of this compound, the equilibrium will favor the product side under appropriate conditions. The precise value of Keq would depend on the specific temperature and pressure of the reaction.

Table 2: Representative Thermodynamic Data for Related Reactions

| Reaction Type | Reactants | Products | ΔG° (kJ/mol) | Temperature (K) | Reference |

| Esterification | Levulinic Acid + 1-Butene | sec-Butyl Levulinate + Water | Favorable | 363-393 | acs.org |

| Hydrolysis | Methyl Acetate + Water | Acetic Acid + Methanol | - | 298.15 | acs.org |

| Keto-Enol Tautomerization | Vinyl Alcohol | Acetaldehyde | - | - | nih.gov |

| Hydroformylation | Propene + CO + H₂ | Butanals | Favorable | 383 | rsc.org |

Enthalpy and Entropy Contributions to Reaction Fates

The Gibbs free energy is composed of enthalpic (ΔH) and entropic (ΔS) contributions (ΔG = ΔH - TΔS). The enthalpy change reflects the heat absorbed or released during a reaction, while the entropy change represents the change in disorder.

Hydroformylation reactions are typically exothermic, meaning they release heat (negative ΔH). ethz.ch This is due to the formation of stronger C-C and C-H bonds in the product aldehyde compared to the C=C bond in the alkene. The reaction also leads to a decrease in entropy (negative ΔS) because three molecules (alkene, CO, and H₂) combine to form a single aldehyde molecule, resulting in a more ordered system.

Table 3: Enthalpy and Entropy Data for Related Chemical Transformations

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | Temperature (K) | Reference |

| Esterification of Levulinic Acid with 1-Butene | -32.9 ± 1.6 | -70 ± 4 | 298.15 | acs.org |

| Ethylene Hydroformylation (Activation Enthalpy) | 42 (Ethylene insertion) | - | ~373 | acs.org |

| Propene Hydroformylation (Activation Enthalpy) | - | - | 383 | rsc.org |

| Keto-Enol Tautomerization (Vinyl Alcohol to Acetaldehyde) | -40.6 | - | - | nih.gov |

This table shows enthalpy and entropy values for related reactions to provide a thermodynamic context.

Computational Thermodynamics in Mechanistic Elucidation

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms and predicting thermodynamic properties. sun.ac.za These methods allow for the calculation of the energies of reactants, products, and transition states, providing a detailed picture of the reaction energy profile.

For hydroformylation reactions, DFT studies have been used to:

Determine the structures and relative energies of catalytic intermediates. rsc.orgsun.ac.za

Calculate activation energies for key steps, such as olefin insertion and reductive elimination. acs.org

Explain the origins of regioselectivity (linear vs. branched products) by comparing the energy barriers of competing pathways. nih.gov

Computational studies on rhodium-catalyzed hydroformylation of vinyl arenes, which are structurally related to isopropenyl acetate, have provided insights into the factors controlling product distribution. dicp.ac.cn Such studies could be applied to the hydroformylation of isopropenyl acetate to predict the thermodynamic and kinetic parameters for the formation of this compound with a high degree of confidence.

Table 4: Examples of Computationally Derived Thermodynamic Data

| System | Method | Calculated Property | Value | Reference |

| Propene Hydroformylation | DFT | ΔG, ΔH, ΔS for reaction steps | Varies per step | rsc.org |

| Ethylene Hydroformylation | Microkinetic Modeling | Activation Energies | 42 and 48 kJ/mol | acs.org |

| Vinyl Alcohol Radicals | B3LYP/6-31G(d,p) | Standard Enthalpies of Formation | Varies per radical | nih.gov |

| Cu-Catalyzed Vinyl Arene Hydroformylation | DFT (M06/B3LYP-D3) | ΔG and ΔG‡ | -10.9 and 8.9 kcal/mol | dicp.ac.cn |

This table highlights the application of computational methods in determining thermodynamic properties for related systems.

Computational Chemistry and Theoretical Modeling of 2 Formyl 2 Methylethyl Acetate Systems

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide crucial data on bond lengths, bond angles, dihedral angles, and electronic properties, which collectively dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) Applications in Formyl Acetate (B1210297) Systems

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure of molecules, providing insights into properties like molecular orbital energies, atomic charges, and electrostatic potential surfaces. researchgate.net For formyl acetate systems, DFT calculations can elucidate the influence of the electron-withdrawing formyl group on the adjacent ester functionality.

In a representative DFT study on a related β-oxo ester, the B3LYP functional with a 6-31G(d,p) basis set is often employed to optimize the molecular geometry and predict spectroscopic properties. researchgate.netacs.org Such calculations for 2-Formyl-2-methylethyl acetate would reveal the preferred conformation of the molecule, likely influenced by steric hindrance from the methyl group and electrostatic interactions between the two carbonyl groups. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for predicting the molecule's reactivity, with the LUMO often localized on the electrophilic carbonyl carbons.

Table 1: Representative DFT-Calculated Properties for a Generic β-Formyl Ester System

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Highlights the molecule's ability to accept electrons, indicating electrophilic sites. |

| HOMO-LUMO Gap | 5.7 eV | Relates to the chemical reactivity and stability of the molecule. |

Ab Initio Methods for Energetics and Geometries of Formyl Esters

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate predictions of molecular geometries and energies. While computationally more demanding than DFT, they serve as benchmarks for other methods.

For formyl esters, ab initio calculations can provide precise conformational analyses, identifying various stable isomers and the energy barriers between them. These calculations are crucial for understanding the potential energy surface of the molecule, which governs its dynamic behavior. For instance, the rotational barriers around the C-C bonds in the ethyl acetate fragment and the orientation of the formyl group relative to the rest of the molecule can be accurately determined.

Simulation of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, including the high-energy transition states that must be overcome.

Intrinsic Reaction Coordinate (IRC) Analysis for Formyl Ester Reactions

Once a transition state for a reaction involving a formyl ester has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactants and products. This confirms that the identified transition state is indeed the correct one for the reaction of interest. ucsb.edu For a reaction such as the nucleophilic addition to the formyl group of this compound, IRC analysis would map out the geometric changes as the nucleophile approaches and a new bond is formed.

Transition states are first-order saddle points on the potential energy surface, characterized by a single imaginary vibrational frequency. github.io The eigenvector corresponding to this imaginary frequency represents the motion along the reaction coordinate.

Investigation of Hyperconjugation and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects. The two carbonyl groups influence each other electronically. The formyl group, being an aldehyde, is generally more reactive towards nucleophiles than the ester carbonyl. Computational methods can quantify these electronic effects.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can play a role in stabilizing certain conformations or transition states. In the context of formyl esters, hyperconjugative interactions between C-H or C-C sigma bonds and the pi-systems of the carbonyl groups can influence the electron density distribution and thus the reactivity at different sites. Natural Bond Orbital (NBO) analysis is a computational technique frequently used to investigate such interactions.

Advanced Computational Tools for Chemical Reactivity and Bonding

Beyond standard quantum chemical calculations, a variety of advanced computational tools can be applied to gain a deeper understanding of the chemical reactivity and bonding in molecules like this compound.

One such tool is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density to define atomic properties and characterize chemical bonds. This can provide a quantitative measure of the strength and nature of the bonds within the molecule.

Another approach involves the use of conceptual DFT, which utilizes global and local reactivity descriptors derived from the electron density. These descriptors, such as chemical potential, hardness, and the Fukui function, can predict the most likely sites for nucleophilic or electrophilic attack, offering a more nuanced view of reactivity than simple atomic charges.

Molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations, can be used to study the dynamic behavior of this compound over time, including its conformational changes and interactions with other molecules in a condensed phase.

Molecular Electrostatic Potential (MEP) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

A Molecular Electrostatic Potential (MEP) analysis would typically reveal the charge distribution around the this compound molecule, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule would interact with other chemical species. The red, electron-rich regions, would likely be centered on the oxygen atoms of the carbonyl and ester groups, while blue, electron-poor regions, would be expected near the hydrogen atoms.

The Quantum Theory of Atoms in Molecules (QTAIM) would further dissect the electronic structure by identifying bond critical points and characterizing the nature of the chemical bonds within the molecule (i.e., covalent vs. ionic or shared vs. closed-shell interactions). This analysis provides a rigorous definition of atoms within a molecule and the bonding interactions between them.

Noncovalent Interaction (NCI) Analysis in Supramolecular Aggregation

Noncovalent Interaction (NCI) analysis is a powerful tool for visualizing and understanding weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are critical in determining the supramolecular aggregation of molecules. For this compound, NCI analysis would identify the specific regions through which individual molecules interact to form larger structures. This would be visualized through isosurfaces, with different colors indicating the type and strength of the noncovalent interactions.

Without dedicated computational studies on this compound, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. The scientific community has yet to apply these powerful theoretical lenses to this particular chemical compound. Therefore, the detailed research findings and data tables requested for this article cannot be generated at this time.

Advanced Analytical Methodologies in 2 Formyl 2 Methylethyl Acetate Research

Chromatographic Separations and Mass Spectrometry Techniques

Chromatographic methods are indispensable for separating 2-Formyl-2-methylethyl acetate (B1210297) from reactants, byproducts, and complex matrices. Coupling these separation techniques with mass spectrometry provides powerful tools for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-Formyl-2-methylethyl acetate. In a typical GC-MS analysis, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

This technique is instrumental in profiling reaction mixtures to identify this compound and any related impurities or byproducts. For instance, in the synthesis of this compound, GC-MS can be used to monitor the consumption of starting materials and the formation of the desired product. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the loss of acetyl or formyl groups.

Table 1: Representative GC-MS Data for Analysis of a Reaction Mixture Containing this compound

| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |

|---|---|---|

| 5.8 | 43, 57, 72 | Starting Aldehyde |

| 8.2 | 43, 59, 87, 130 | This compound |

| 9.5 | 43, 71, 101 | Side-product 1 |

Chiral Gas Chromatography for Enantiomeric Distribution Analysis

Given that this compound possesses a chiral center at the carbon bearing the formyl and methyl groups, the separation of its enantiomers is of significant interest, particularly in fields such as fragrance chemistry where enantiomers can have distinct sensory properties. chromatographyonline.comoup.com Chiral Gas Chromatography is the premier technique for this purpose. chromatographyonline.comgcms.czazom.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. azom.com

Commonly used CSPs for the separation of chiral aldehydes and esters include derivatives of cyclodextrins. oup.comgcms.cz The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation of the (R)- and (S)-enantiomers of this compound. gcms.cz The enantiomeric excess (ee) can then be determined by integrating the peak areas of the two enantiomers. libretexts.org In some cases, derivatization of the aldehyde group with a chiral reagent can be employed to form diastereomers that are more easily separated on a non-chiral column. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For the analysis of this compound within highly complex matrices, such as essential oils or flavor and fragrance compositions, conventional one-dimensional GC may not provide sufficient resolution. gcms.czresearchgate.net In such cases, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. gcms.czcopernicus.orgnih.gov

GC×GC employs two columns of different selectivity connected by a modulator. nih.gov The entire sample is subjected to separation in both dimensions, resulting in a structured two-dimensional chromatogram where chemically related compounds often appear in the same region of the plot. copernicus.org This technique dramatically increases peak capacity, allowing for the separation of co-eluting compounds and the detection of trace components that might be obscured in a one-dimensional separation. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides a powerful tool for the detailed characterization of complex volatile profiles containing this compound. gcms.cznih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for the unambiguous structural confirmation of this compound and for real-time monitoring of its chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for each type of proton. The aldehydic proton would appear at a significantly downfield chemical shift (typically 9-10 ppm). pressbooks.publibretexts.org The protons of the methyl group attached to the chiral center and the acetate methyl group would each give rise to distinct singlets or doublets depending on coupling interactions. The diastereotopic protons of the methylene (B1212753) group would likely appear as a complex multiplet.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. utah.edu The carbonyl carbon of the aldehyde group would be observed in the highly deshielded region of the spectrum (around 190-200 ppm), while the ester carbonyl carbon would appear at a slightly more shielded position (around 170 ppm). libretexts.org The remaining carbon signals would correspond to the methyl and methylene groups.

COSY (Correlation Spectroscopy): This two-dimensional NMR technique is used to establish proton-proton coupling relationships within the molecule. libretexts.orglibretexts.org For this compound, a COSY spectrum would show correlations between the aldehydic proton and the proton on the chiral center, as well as between the protons of the methylene group and the proton on the chiral center, helping to confirm the connectivity of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.7 | d |

| CH | 2.8 | m |

| CH₂ | 4.1 | m |

| CH₃ (on chiral center) | 1.2 | d |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (aldehyde) | 202 |

| C=O (ester) | 171 |

| CH₂ | 68 |

| CH | 50 |

| CH₃ (on chiral center) | 15 |

Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and for monitoring the progress of chemical reactions in real-time. mt.com The FTIR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the aldehyde (around 1725 cm⁻¹) and the ester (around 1740 cm⁻¹). pressbooks.publibretexts.org A characteristic C-H stretch of the aldehyde group is also expected to be present around 2720 cm⁻¹. pressbooks.publibretexts.org

In a reaction monitoring scenario, such as the synthesis of this compound via oxidation of the corresponding alcohol or its formation in a hydroformylation reaction, in-situ FTIR spectroscopy can be employed. remspec.comacs.orgrsc.orgnih.gov By tracking the decrease in the intensity of the reactant's characteristic peaks (e.g., the O-H stretch of an alcohol precursor) and the concomitant increase in the intensity of the product's carbonyl peaks, the reaction kinetics and endpoint can be accurately determined. mt.com This real-time analysis provides valuable insights into the reaction mechanism and allows for precise process control. acs.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-acetoxy-2-methylpropionaldehyde |

| (R)-2-Formyl-2-methylethyl acetate |

X-ray Crystallography for Solid-State Structure Determination of Formyl Ester Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding the structure-activity relationships of molecules. nih.gov While this compound is a liquid at room temperature, its solid-state structure, or that of its crystalline derivatives, can be analyzed to provide fundamental structural data.

The process begins with the synthesis of a suitable crystalline derivative of this compound. For instance, a reaction of the aldehyde group could yield a stable, crystalline solid such as a hydrazone or an oxime derivative. Once a suitable single crystal is grown, it is exposed to an X-ray beam. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

For a hypothetical crystalline derivative, such as the 2,4-dinitrophenylhydrazone of this compound, X-ray crystallography could reveal critical structural parameters. The planarity of the hydrazone moiety, the conformation of the ethyl acetate chain, and intermolecular interactions such as hydrogen bonding in the crystal lattice would be elucidated. This information is crucial for understanding the molecule's physical properties and its interactions in a solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

| Volume (ų) | 1334.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.456 |

Specialized Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification technique used to alter the properties of a compound to make it more suitable for a particular analytical method. nih.gov For this compound, derivatization can improve its chromatographic behavior and detection sensitivity.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups, like the aldehyde in this compound, can exhibit poor chromatographic performance, leading to broad, tailing peaks and reduced sensitivity. Silylation is a common derivatization technique that replaces active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.com This process increases the volatility and thermal stability of the analyte while reducing its polarity, resulting in improved peak shape and resolution in GC analysis. wikipedia.org

In the case of this compound, the aldehyde group can exist in equilibrium with its enol tautomer, which possesses a reactive hydroxyl group. This enol form can be targeted for silylation. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). nih.gov The reaction converts the enol form to its corresponding trimethylsilyl ether.

The resulting silylated derivative of this compound would be more volatile and less polar, leading to a shorter retention time and a more symmetrical peak shape in GC analysis. This enhanced chromatographic behavior allows for more accurate and precise quantification.

| Compound | Retention Time (min) | Peak Shape | Relative Response |

|---|---|---|---|

| This compound (Underivatized) | 12.5 | Tailing | 1.0 |

| Silylated this compound | 9.8 | Symmetrical | 3.5 |

Applications and Role As Chemical Intermediate in Organic Synthesis

Strategic Utility in Complex Molecule and Natural Product Synthesis

While specific total syntheses of complex natural products prominently featuring 2-Formyl-2-methylethyl acetate (B1210297) as a key intermediate are not extensively documented in readily available literature, its structural motifs are found in various complex targets. Aldehydes are crucial for forming carbon-carbon bonds through reactions like aldol (B89426) additions and Wittig olefinations, which are fundamental steps in building the carbon skeletons of natural products. nih.govnih.gov For instance, intermediates with similar functionalities, such as vicinal ketoesters, are pivotal in the total synthesis of natural products by leveraging the reactivity of their carbonyl groups. nih.gov The presence of the acetoxy group in 2-Formyl-2-methylethyl acetate allows for the introduction of a hydroxyl group at a later synthetic stage, a common feature in many biologically active natural products. researchgate.net

A hypothetical application could involve its use in a multi-step synthesis where the aldehyde is first used to elongate a carbon chain, and the acetate is later hydrolyzed to a hydroxyl group that can participate in cyclization or other transformations to form a core ring structure of a complex molecule.

Precursor for Chiral Building Blocks in Organic Synthesis

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and agrochemicals. nih.gov Aldehydes such as this compound are valuable precursors for creating stereocenters. Through asymmetric synthesis techniques, the aldehyde can be converted into a chiral alcohol or serve as an electrophile in stereoselective addition reactions catalyzed by chiral catalysts. googleapis.com

For example, the asymmetric reduction of the aldehyde group would yield a chiral alcohol, 3-hydroxy-2-methylpropyl acetate. This resulting chiral molecule can then be used in the synthesis of more complex chiral targets. The development of catalytic asymmetric methods is crucial for producing single-enantiomer drugs, and the use of prochiral aldehydes is a common strategy. nih.govgoogleapis.com The pharmaceutical industry's demand for enantiopure compounds underscores the importance of versatile starting materials like this compound for generating these key chiral intermediates. nih.gov

Role in the Synthesis of Functionally Active Organic Molecules

Functionally active organic molecules, including pharmaceuticals and materials with specific properties, often require precise arrangements of functional groups. The dual functionality of this compound makes it an attractive starting point for synthesizing such molecules. The aldehyde can be transformed into a variety of other functional groups, such as carboxylic acids, amines, or alkenes, while the acetoxy group provides a masked hydroxyl functionality.

This allows for a modular approach to synthesis. For instance, the aldehyde could undergo a Mannich reaction to introduce an amino group, a key feature in many bioactive compounds. Subsequently, the acetate could be cleaved to unmask the alcohol for further functionalization, potentially leading to the synthesis of novel drug candidates or specialized polymers. The ability to perform sequential and selective modifications on its two functional groups is a key advantage in the synthesis of targeted, functionally active molecules.

Industrial Synthesis Pathways and Scalability Considerations for Formyl Acetate Derivatives

The industrial production of formyl acetate derivatives requires processes that are not only efficient and high-yielding but also scalable and cost-effective. The synthesis of related acetoxy aldehydes often involves multi-step sequences that need to be optimized for large-scale production. Key considerations include the availability and cost of starting materials, the use of safe and environmentally benign reagents and solvents, and the ease of purification of the final product.

For a molecule like this compound, a potential industrial synthesis could start from readily available bulk chemicals. For example, a process might involve the selective oxidation of a corresponding diol, where one alcohol is protected as an acetate. Another approach could be the hydroformylation of an appropriate alkene, followed by acetylation.

Environmental Fate and Degradation Studies of Formyl Acetates

Abiotic Degradation Pathways and Mechanisms in Environmental Compartments

Abiotic degradation, which includes processes such as hydrolysis and photolysis, plays a crucial role in the transformation of "2-Formyl-2-methylethyl acetate" in aquatic and terrestrial environments.

Hydrolysis: The ester functional group in "this compound" is susceptible to hydrolysis, a reaction with water that results in the cleavage of the ester bond to form an alcohol and a carboxylic acid. The rate of hydrolysis is influenced by pH and temperature. In neutral water, the hydrolysis of aliphatic esters is generally slow. epa.gov For instance, the half-life of methyl acetate (B1210297) in water at 25°C and pH 7 is approximately 1.2 years. epa.gov The rate of hydrolysis can be accelerated under acidic or basic conditions. acs.orgresearchgate.net The hydrolysis of "this compound" would yield 3-hydroxy-2-methylpropan-1-al and acetic acid.

The following table summarizes the key abiotic degradation pathways for "this compound".

| Degradation Pathway | Environmental Compartment | Key Reactants | Primary Products | Influencing Factors |

| Hydrolysis | Water, Soil | Water | 3-hydroxy-2-methylpropan-1-al, Acetic acid | pH, Temperature |

| Direct Photolysis | Atmosphere, Water | UV Radiation | Radical species, smaller volatile compounds | Light intensity, Wavelength |

| Indirect Photolysis | Water | UV Radiation, Photosensitizers (e.g., humic acids) | Oxidized products | Concentration of photosensitizers |

Biotic Degradation and Biodegradability Assessments of Formyl Esters

Microbial degradation is a primary pathway for the removal of organic compounds from the environment. The biodegradability of "this compound" can be inferred from studies on similar ester and aldehyde compounds.

Esters are generally susceptible to microbial degradation. nih.gov Microorganisms possess esterase enzymes that can hydrolyze the ester bond, initiating the degradation process. sciepub.com For example, methyl acetate is considered to be readily biodegradable. atamanchemicals.comoxytec.com Studies on branched-chain fatty acids have shown that while increased branching can reduce the rate of biodegradation, microbial degradation still occurs. researchgate.netnih.gov

The following table presents a summary of biodegradability data for analogous compounds.

| Compound | Test Type | Result | Reference |

| Methyl Acetate | OECD 301D (Closed Bottle Test) | >70% degradation after 28 days (Readily biodegradable) | atamanchemicals.com |

| Ethyl Acetate | Not specified | 100% biodegradable to carbon dioxide and water | vertecbiosolvents.com |

| Branched-chain fatty acids | Shake-flask culture with Pseudomonas sp. | Selective degradation of isomers observed | researchgate.net |

| Methyl Ethyl Ketone | Liquid culture with Pseudomonas sp. | Degradation observed | nih.gov |

Atmospheric Chemistry of Formyl Acetates and Related Volatile Organic Compounds (VOCs)

As a volatile organic compound, "this compound" is expected to partition into the atmosphere where it will participate in photochemical reactions. epa.govresearchgate.net The primary degradation pathways for VOCs in the troposphere are reactions with hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). researchgate.net

Reaction with Hydroxyl Radicals (•OH): The reaction with the hydroxyl radical is typically the most important atmospheric removal process for aldehydes and esters during the daytime. nih.govacs.orgscispace.comacs.orgcopernicus.org The •OH radical can abstract a hydrogen atom from the aldehyde group, which is a particularly reactive site, or from the alkyl chain. This initial reaction leads to the formation of an organic radical, which then reacts with molecular oxygen to form a peroxy radical (RO2). ku.dk Subsequent reactions of the peroxy radical can lead to the formation of a variety of oxygenated products.

Reaction with Ozone (O3): The reaction of aldehydes with ozone is generally slower than the reaction with •OH radicals but can be a significant degradation pathway, particularly in polluted environments where ozone concentrations are high. nih.govuky.eduacs.orgacs.orgnih.gov The reaction of ozone with the aldehyde group can lead to the formation of a Criegee intermediate, which can then decompose or react further to form various products. researchgate.net

The atmospheric lifetime of "this compound" will be determined by the rates of these reactions and the atmospheric concentrations of the respective oxidants.

The table below provides estimated atmospheric reaction rate constants and lifetimes for analogous compounds.

| Compound Class | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| C6 Aldehydes | •OH | ~3.75 x 10⁻¹¹ | Hours to days |

| Short-chain esters | •OH | ~1 x 10⁻¹² - 1 x 10⁻¹¹ | Days to weeks |

| C6 Aldehydes | O₃ | Variable, generally slower than •OH reaction | Days to months |

Characterization of Transformation Products and Environmental Implications

The degradation of "this compound" in the environment will lead to the formation of various transformation products. The nature of these products depends on the specific degradation pathway. researchgate.net

Abiotic Degradation Products: As mentioned, hydrolysis yields 3-hydroxy-2-methylpropan-1-al and acetic acid. Photolysis can lead to a more complex mixture of smaller, oxygenated compounds.

Biotic Degradation Products: Complete microbial degradation (mineralization) results in the formation of carbon dioxide and water. sciepub.com Incomplete degradation could lead to the accumulation of intermediates such as 3-hydroxy-2-methylpropanoic acid and acetic acid.

Atmospheric Transformation Products: The atmospheric oxidation of "this compound" is expected to produce a range of secondary pollutants. copernicus.orggu.se These can include other aldehydes, ketones, carboxylic acids, and organic nitrates. copernicus.org Some of these products, particularly those with low volatility, can contribute to the formation of secondary organic aerosol (SOA), which has implications for air quality and climate. gu.se For example, the oxidation of aldehydes can lead to the formation of peroxyacyl nitrates (PANs), which are important components of photochemical smog. researchgate.net The fragmentation of the molecule during atmospheric oxidation can also lead to the formation of smaller, more volatile compounds such as formaldehyde (B43269) and acetaldehyde. researchgate.net

The environmental implications of these transformation products vary. Acetic acid is readily biodegradable. Some of the more complex oxygenated products formed during atmospheric oxidation may be more persistent and could have their own toxicological profiles. The formation of SOA can impact visibility and respiratory health.

The following table lists the potential transformation products of "this compound" and their potential environmental implications.

| Degradation Pathway | Potential Transformation Products | Potential Environmental Implications |

| Hydrolysis | 3-hydroxy-2-methylpropan-1-al, Acetic acid | Generally low, as these are expected to be biodegradable. |

| Biodegradation | Carbon dioxide, Water, Intermediate organic acids | Complete mineralization is environmentally benign. Intermediates are typically less toxic and more biodegradable than the parent compound. |

| Atmospheric Oxidation | Other aldehydes (e.g., formaldehyde, acetaldehyde), Ketones, Carboxylic acids, Organic nitrates, Peroxyacyl nitrates (PANs) | Contribution to photochemical smog, formation of secondary organic aerosol (SOA), potential for long-range transport of pollutants. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Formyl-2-methylethyl acetate, and how can reaction conditions be optimized for academic-scale production?

- Methodology :

- Esterification : Use acid-catalyzed reactions between 2-formyl-2-methyl ethanol and acetic anhydride. Monitor reaction progress via TLC or GC-MS to optimize temperature (typically 80–110°C) and catalyst loading (e.g., H₂SO₄ or p-toluenesulfonic acid) .

- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via NMR (¹H/¹³C) and FT-IR to verify ester carbonyl (~1740 cm⁻¹) and formyl (~1700 cm⁻¹) peaks .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodology :

- Chromatography : Use HPLC with a C18 column (UV detection at 210–260 nm) to assess purity. Compare retention times with standards .

- Spectroscopy : ¹H NMR (δ 9.6–10.0 ppm for formyl proton, δ 2.0–2.1 ppm for methyl groups) and ¹³C NMR (δ 190–200 ppm for formyl carbon) for structural confirmation. Mass spectrometry (EI-MS) for molecular ion (m/z 158.18) and fragmentation patterns .

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

- Methodology :

- Storage : Keep under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation .

- Safety : Wear nitrile gloves (EN 374 tested), chemical-resistant lab coats, and eye protection. Use fume hoods for handling volatile fractions. In case of spills, neutralize with sodium bicarbonate .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the formyl and acetate groups in this compound under various reaction conditions?

- Methodology :

- Kinetic Studies : Conduct nucleophilic acyl substitution experiments with amines or alcohols. Monitor reaction rates via in-situ IR to compare formyl vs. acetate reactivity. Use DFT calculations (e.g., Gaussian) to model transition states and predict regioselectivity .

- Cross-Reactivity : Test compatibility with Grignard reagents or reducing agents (e.g., NaBH₄). Analyze products via LC-MS to identify competing pathways (e.g., formyl reduction vs. ester cleavage) .

Q. How can researchers resolve contradictions in spectral data obtained from different characterization methods for this compound?

- Methodology :

- Data Triangulation : Compare NMR, IR, and MS results with computational predictions (e.g., ACD/Labs or ChemDraw simulations). Validate against crystallographic data if single crystals are obtainable .

- Impurity Analysis : Use high-resolution MS (HRMS) to detect trace byproducts. Cross-reference with synthetic intermediates to identify contamination sources .

Q. What computational chemistry approaches are suitable for predicting the reactivity or interaction profiles of this compound?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects in polar (water) vs. nonpolar (toluene) solvents using AMBER or GROMACS. Analyze hydrogen-bonding interactions with water .

- Docking Studies : Model interactions with enzymes (e.g., esterases) using AutoDock Vina. Focus on binding affinities at the active site to predict metabolic pathways .

Interdisciplinary Applications

Q. How can this compound be utilized in polymer science or drug delivery systems?

- Methodology :

- Polymer Synthesis : Incorporate into co-polymers via free-radical polymerization. Characterize thermal stability (TGA) and glass transition temperatures (DSC) .

- Drug Conjugation : Use the formyl group for Schiff base formation with amine-containing drugs. Evaluate release kinetics in simulated physiological conditions (pH 7.4 buffer) .

Safety and Compliance

Q. What waste management protocols are required for laboratories working with this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.